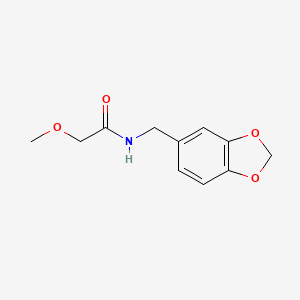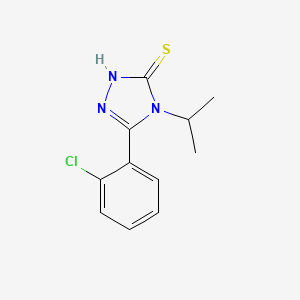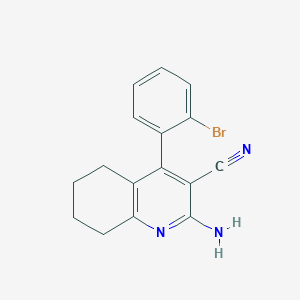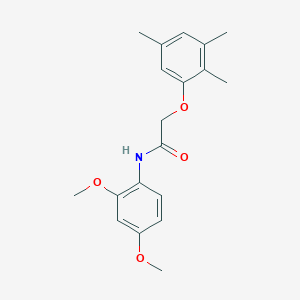
N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as DMTM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTM belongs to the class of compounds known as phenacetin derivatives, which are known for their analgesic and anti-inflammatory properties. In
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have potential therapeutic applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation-related disorders.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood, but studies have suggested that it works by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to their death. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which may be mediated by its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation-related disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as high doses of this compound have been shown to be toxic to normal cells.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One area of research is the development of more potent and selective analogs of this compound that can be used as anti-cancer agents. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as pain and inflammation-related disorders. Finally, more research is needed to determine the safety and toxicity of this compound in humans, as well as its potential for drug development.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 2,4-dimethoxyaniline with 2,3,5-trimethylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to obtain this compound in high yield and purity.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12-8-13(2)14(3)17(9-12)24-11-19(21)20-16-7-6-15(22-4)10-18(16)23-5/h6-10H,11H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQWITQVEMFOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)
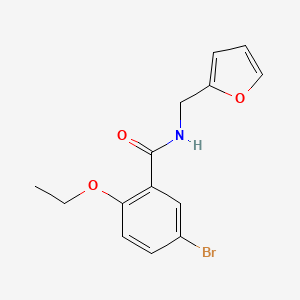






![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)

